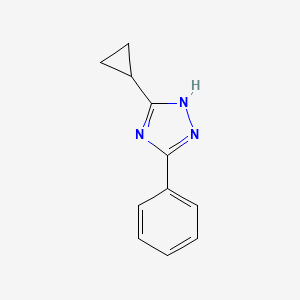

3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-cyclopropyl-3-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHVKABQAHUDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- Steric Effects : The cyclopropyl group in the target compound introduces moderate steric hindrance compared to bulkier analogs like the multi-cyclopropyl derivative in .

- Electronic Effects : The phenyl group at C5 enhances electron density via conjugation, contrasting with electron-withdrawing groups (e.g., sulfonyl in ) that increase polarity.

- Lipophilicity : The target compound’s logP is likely intermediate between the methyl-substituted analog (higher lipophilicity) and the polar COX-2 inhibitor .

Key Findings :

Stability and Reactivity

- Solution Stability : The target compound’s triazole ring is inherently stable, unlike hemiaminal derivatives that decompose in DMSO at room temperature .

- Coordination Chemistry: Unlike mercapto-substituted triazoles (e.g., HL1, HL2), which form metal complexes , the target compound lacks donor atoms, limiting its use in coordination chemistry.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in two distinct phases:

-

Intermolecular Coupling : Under nitrogen atmosphere at 120°C, benzamidine hydrochloride (1a) and cyclopropanecarboxamidine hydrochloride (1i) undergo nucleophilic substitution in the presence of Cu powder (0.1 equiv) and Cs₂CO₃ (2 equiv) in DMSO. To prevent self-coupling of the aromatic amidine, benzamidine is added incrementally over 24 hours.

-

Oxidative Cyclization : The intermediate is subjected to aerobic oxidation under oxygen at 120°C for 48 hours, forming the N–N bond of the triazole ring.

Optimization Data

Key parameters influencing yield include catalyst choice, base stoichiometry, and solvent. As shown in Table 1, Cu powder with Cs₂CO₃ in DMSO achieved a 72% isolated yield.

Table 1: Optimization of Copper-Catalyzed Synthesis

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cu | Cs₂CO₃ | DMSO | 120 | 72 | 72 |

| CuCl | K₂CO₃ | DMF | 120 | 72 | 58 |

| CuI | Na₂CO₃ | DMSO | 120 | 72 | 64 |

This method’s scalability is limited by the need for strict atmospheric control but offers high regioselectivity and compatibility with sensitive functional groups.

N-Acylamidrazone Cyclization Approach

A second route, adapted from Wiley studies on 5-substituted 1H-1,2,4-triazole-3-carboxylates, involves cyclization of N-acylamidrazones. While the original protocol targets carboxylate derivatives, modifications allow incorporation of cyclopropyl and phenyl groups.

Synthetic Pathway

-

Formation of N-Acylamidrazone : Cyclopropanecarboxylic hydrazide reacts with ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride to form the intermediate.

-

Diacylamidrazone Cyclization : Treatment with chloroanhydride of cyclopropanecarboxylic acid induces cyclization under mild conditions, yielding the triazole core.

Key Considerations

-

Solvent and Temperature : Polar aprotic solvents like DMF at 80–100°C enhance reaction efficiency.

-

Yield Limitations : The absence of direct literature examples for 3-cyclopropyl-5-phenyl derivatives necessitates extrapolation from analogous reactions, with theoretical yields estimated at 60–70%.

This method’s versatility is offset by challenges in controlling regiochemistry when multiple substituents are present.

Comparative Analysis of Methods

Q & A

Q. What established synthetic routes are available for 3-Cyclopropyl-5-phenyl-1H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or carbonyl precursors. For example:

- Route 1 : Cyclocondensation of cyclopropanecarboxylic acid hydrazide with phenyl-substituted nitriles under reflux in ethanol .

- Route 2 : Microwave-assisted synthesis reduces reaction time (30–60 minutes) and improves yield (75–85%) compared to conventional heating (6–8 hours, 60–70% yield) .

- Critical Factors : Catalyst choice (e.g., acetic acid vs. Lewis acids), temperature control (±2°C for reproducibility), and inert atmosphere (N₂/Ar) to prevent oxidation .

Table 1 : Comparison of Synthetic Methods

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional Reflux | 6–8 | 60–70 | ≥95% |

| Microwave-Assisted | 0.5–1 | 75–85 | ≥98% |

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropyl δ 1.2–1.8 ppm; phenyl δ 7.2–7.6 ppm) .

- IR : N-H stretching (~3200 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

- Crystallography :

- Single-crystal XRD with SHELXL refinement resolves bond lengths/angles (e.g., triazole ring planarity) .

- Use PLATON to check for twinning or disorder, common in triazoles due to π-stacking .

Advanced Research Questions

Q. How can computational methods predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., N2/N4 reactivity) .

- Molecular Docking : Screen against targets (e.g., CYP51 for antifungal activity) using AutoDock Vina. Validate with MD simulations (100 ns) to assess binding stability .

- ADMET Prediction : Use SwissADME to evaluate logP (target ~2.5 for bioavailability) and cytochrome P450 interactions .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use Hill plots to compare IC₅₀ values (e.g., antifungal assays with Candida albicans vs. Aspergillus fumigatus) .

- Control Standardization : Include positive controls (e.g., fluconazole for antifungal studies) and normalize to cell viability (MTT assay) .

- Meta-Analysis : Apply Cochran’s Q-test to assess heterogeneity in published IC₅₀ datasets .

Q. What strategies enhance the pharmacological profile of this compound through derivatization?

- Methodological Answer :

- Substitution Patterns :

- Cyclopropyl Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Phenyl Ring Functionalization : Add para-substituents (e.g., -Cl, -F) to enhance target affinity .

- Prodrug Design : Esterify N-H to improve solubility (e.g., acetyl/propionyl derivatives) .

Table 2 : Structure-Activity Relationship (SAR) Trends

| Derivative | LogP | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent Compound | 2.3 | 12.5 | 0.8 |

| 5-CF₃-Cyclopropyl | 2.7 | 8.2 | 0.5 |

| 4-F-Phenyl | 2.5 | 6.9 | 1.1 |

Q. How can researchers resolve crystallographic challenges like twinning or disorder in triazole structures?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise .

- Refinement : In SHELXL, apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms .

- Validation : Check Rint (<5%) and Rfree convergence (±2% of Rwork) .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.